molecular formula C20H17NO4S B2560167 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide CAS No. 898427-84-4

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide

Cat. No. B2560167
CAS RN: 898427-84-4
M. Wt: 367.42
InChI Key: QXWWVDYTZUOICA-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is a compound that belongs to the class of benzenesulfonamidoacetamides. These compounds have been studied for various biological activities, including their role as tubulin polymerization inhibitors with potential antitumor activities . The structure of such compounds typically includes a benzenesulfonyl group and an acetamide moiety substituted with an aryl group, which in this case is a phenoxyphenyl group.

Synthesis Analysis

The synthesis of related compounds often involves amidation reactions where an acyl chloride reacts with an amine. For example, the synthesis of a labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide was achieved through amidation of an acetyl chloride with a carbon-14-labelled amino phenol . Although not the exact compound , this provides insight into potential synthetic routes that could be adapted for the synthesis of 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. For instance, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was elucidated using these techniques, revealing the presence of intra- and intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamidoacetamides can be influenced by the presence of substituents on the phenyl rings. For example, the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers show that these compounds can undergo various transformations, including glucosylation and sulfation, depending on the biological system they are exposed to . These reactions are important for understanding the metabolism and detoxification pathways of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamidoacetamides are influenced by their molecular structure. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation of the 2-acetylaminoacetamide moiety, which is important for understanding the compound's conformational preferences and potential interactions . Additionally, the study of dynamic NMR properties of related compounds can provide insights into their conformational dynamics in solution .

Scientific Research Applications

Degradation Pathways and Environmental Impact

  • Advanced oxidation processes (AOPs) are widely researched for their efficiency in degrading acetaminophen and similar compounds from aqueous media. These processes help in understanding the kinetics, mechanisms, and by-products generated from such compounds. A study highlighted various by-products like hydroquinone, benzoquinone, and acetamide, among others, emphasizing the importance of treatment before environmental release due to their potential toxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Toxicity and Biotoxicity

  • Concerns regarding the biotoxicity of degradation by-products have led to investigations into their effects on both humans and the environment. For instance, N-(3,4-dihydroxy phenyl) acetamide, a by-product, was identified as mutagenic, underscoring the ecological risks associated with the release of these substances without adequate treatment (Qutob et al., 2022).

Removal Strategies and Transformation Pathways

  • The removal of acetaminophen and its by-products from various environmental compartments (wastewater, surface water, ground water, and soil/sediments) presents a significant challenge. Research into removal technologies and the transformation pathways of acetaminophen aims to mitigate its environmental impact. This encompasses the study of metabolites such as aromatic derivatives and organic acids, highlighting the necessity for tertiary treatment systems in water and wastewater treatment plants to eliminate toxic metabolites (Vo et al., 2019).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-20(15-26(23,24)17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)25-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWWVDYTZUOICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide

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